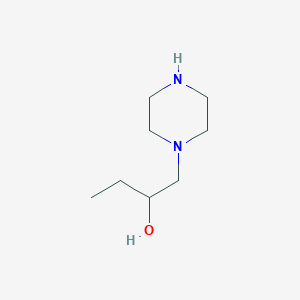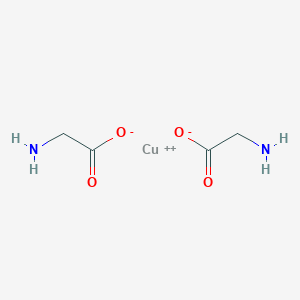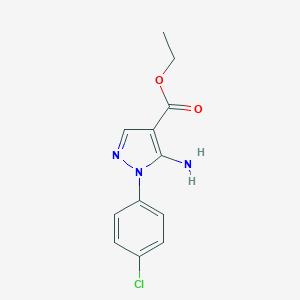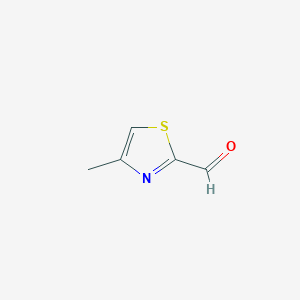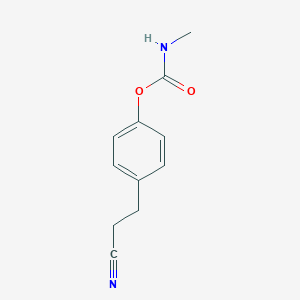
Metaphosphate (P6O186-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metaphosphate (P6O186-) is a polyphosphate compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It is a highly reactive molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of metaphosphate is not fully understood. However, it is known to interact with various enzymes and proteins in the body, leading to changes in their function. It has also been shown to inhibit the activity of some enzymes, such as alkaline phosphatase.
Biochemische Und Physiologische Effekte
Metaphosphate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of some enzymes, such as acid phosphatase, and decrease the activity of others, such as alkaline phosphatase. It has also been shown to have an effect on calcium metabolism, leading to changes in bone density.
Vorteile Und Einschränkungen Für Laborexperimente
Metaphosphate has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. It also has a long shelf life, making it a useful reagent for long-term experiments. However, it also has some limitations, including its high reactivity, which can make it difficult to handle, and its potential toxicity, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of metaphosphate in scientific research. One potential application is in the development of new materials, such as ceramics and glasses. It could also be used as a catalyst in chemical reactions, leading to the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of metaphosphate and its potential applications in various fields.
Conclusion
Metaphosphate is a polyphosphate compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further research is needed to fully understand its potential applications and to develop new materials and drugs based on its properties.
Synthesemethoden
Metaphosphate can be synthesized using different methods, including the thermal decomposition of ammonium metaphosphate, the reaction between sodium phosphate and ammonium chloride, and the hydrolysis of phosphorus pentoxide. The most common method used for the synthesis of metaphosphate is the thermal decomposition of ammonium metaphosphate. This method involves heating ammonium metaphosphate at high temperatures to produce metaphosphate.
Wissenschaftliche Forschungsanwendungen
Metaphosphate has been extensively studied for its potential applications in scientific research. It has been used in the synthesis of various materials, including ceramics, glasses, and polymers. It has also been used as a catalyst in chemical reactions and as a stabilizer in food and pharmaceutical industries.
Eigenschaften
CAS-Nummer |
13478-98-3 |
|---|---|
Produktname |
Metaphosphate (P6O186-) |
Molekularformel |
O18P6-6 |
Molekulargewicht |
473.83 g/mol |
IUPAC-Name |
2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |
InChI |
InChI=1S/H6O18P6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/p-6 |
InChI-Schlüssel |
SZGVJLCXTSBVKL-UHFFFAOYSA-H |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-] |
Kanonische SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-] |
Andere CAS-Nummern |
13478-98-3 |
Synonyme |
hexametaphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

